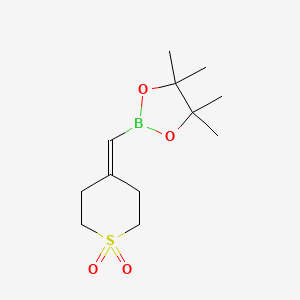

4-((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)tetrahydro-2H-thiopyran 1,1-dioxide

Description

This compound features a tetrahydro-2H-thiopyran 1,1-dioxide core, where the sulfur atom is oxidized to a sulfone group, enhancing its stability and polarity. Attached to the thiopyran ring is a methylene-linked 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, a boronate ester widely utilized in Suzuki-Miyaura cross-coupling reactions . The molecular formula is C₁₃H₂₁BO₄S, with a molecular weight of 296.18 g/mol (estimated). Its structure combines the electron-withdrawing sulfone group with the boronate’s reactivity, making it valuable in pharmaceutical and materials chemistry as a synthetic intermediate.

Properties

IUPAC Name |

4-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]thiane 1,1-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21BO4S/c1-11(2)12(3,4)17-13(16-11)9-10-5-7-18(14,15)8-6-10/h9H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBDJNWKJHICZAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=C2CCS(=O)(=O)CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21BO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds, such as 4,4,5,5-tetramethyl-1,3,2-dioxaborolane, have been used for borylation at the benzylic c-h bond of alkylbenzenes.

Mode of Action

The compound interacts with its targets through a process known as borylation. This involves the addition of a boron atom to the target molecule. The compound may also participate in hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts.

Biochemical Pathways

The borylation process can lead to the formation of new compounds, such as pinacol benzyl boronate, which may have various downstream effects.

Result of Action

The result of the compound’s action is the formation of new compounds through borylation. For example, it can lead to the formation of pinacol benzyl boronate. The exact molecular and cellular effects depend on the specific targets and the resulting compounds.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s storage temperature is typically between 2-8°C. Changes in temperature, pH, or other environmental conditions could potentially affect the compound’s stability and efficacy.

Biological Activity

The compound 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)tetrahydro-2H-thiopyran 1,1-dioxide is a boron-containing organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by a tetrahydrothiopyran ring substituted with a dioxaborolane moiety. The molecular formula is , and it possesses unique properties due to the presence of boron and sulfur atoms.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 239.15 g/mol |

| CAS Number | 195062-61-4 |

| Appearance | White to off-white solid |

Synthesis

The synthesis of 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)tetrahydro-2H-thiopyran 1,1-dioxide typically involves a multi-step process starting from commercially available precursors. The key steps include:

- Formation of the Dioxaborolane : This is achieved through the reaction of boronic acid derivatives with diols under acidic conditions.

- Cyclization : The dioxaborolane is then reacted with thioketones or thiol compounds to form the tetrahydrothiopyran ring.

Antiviral Activity

Recent studies have indicated that compounds containing thiopyran rings exhibit significant antiviral properties. The mechanism often involves interference with viral replication processes. For instance:

- A related study demonstrated that thiopyrano derivatives showed activity against various viral strains by inhibiting viral polymerases and proteases .

Anticancer Properties

Research has also highlighted the anticancer potential of thiopyran derivatives. Compounds similar to 4-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methylene)tetrahydro-2H-thiopyran 1,1-dioxide have been evaluated for their cytotoxic effects on cancer cell lines:

- Case Study : A study evaluated several thiopyrano derivatives for their cytotoxicity against human cancer cell lines (A549 and HeLa). The compound exhibited IC50 values ranging from 10 to 30 µM, indicating moderate potency against these cells .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The boron atom in the dioxaborolane moiety can interact with enzymes involved in cellular signaling pathways.

- Disruption of Cell Cycle : Compounds like this may induce apoptosis in cancer cells by disrupting normal cell cycle progression.

- Antioxidant Activity : Some studies suggest that thiopyran derivatives possess antioxidant properties that contribute to their protective effects against oxidative stress in cells.

Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related derivatives containing thiopyran/thiomorpholine sulfones and boronate esters . Key differences lie in ring size, substituents, and functional groups, which influence reactivity, stability, and applications.

Table 1: Structural and Functional Comparisons

Key Findings:

Core Structure Differences :

- Thiopyran vs. Thiomorpholine : Thiomorpholine derivatives (e.g., ) incorporate a nitrogen atom, enabling hydrogen bonding and altering solubility compared to the sulfur-only thiopyran core.

- Morpholine Analogs : Oxygen in morpholine (vs. sulfur in thiopyran) reduces electron-withdrawing effects, impacting reactivity in cross-coupling .

Substituent Effects: Benzyl vs. Trifluoromethyl Groups: Fluorinated analogs () exhibit improved metabolic stability and lipophilicity for drug design.

Reactivity in Suzuki-Miyaura Coupling :

- The target compound’s boronate ester is highly reactive due to the electron-withdrawing sulfone group, facilitating aryl-aryl bond formation . Thiomorpholine derivatives () show similar utility but require optimized Pd catalysts for steric hindrance.

Physical and Safety Profiles: Storage: Most boronate-containing sulfones (e.g., ) require dry, low-temperature storage to prevent hydrolysis. Hazards: Compounds like 4-(3-fluoro-4-dioxaborolanylbenzyl)thiomorpholine 1,1-dioxide () carry warnings for skin/eye irritation (H315, H319), whereas non-fluorinated analogs may have milder profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.